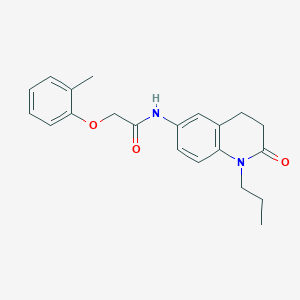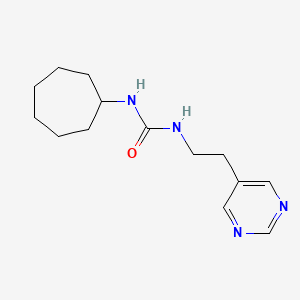
1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
Discovery of Potent Inhibitors
1-Cycloheptyl-3-(2-(pyrimidin-5-yl)ethyl)urea belongs to a class of compounds that have been studied for their inhibitory properties. For instance, a study by Guagnano et al. (2011) highlighted the optimization of N-aryl-N'-pyrimidin-4-yl ureas to develop potent and selective inhibitors of fibroblast growth factor receptor tyrosine kinases. These inhibitors have shown significant antitumor activity in cancer models, indicating their potential therapeutic use as anticancer agents (Guagnano et al., 2011).
Synthesis and Antimicrobial/Anticancer Activities
Research has also focused on synthesizing new derivatives of related compounds and evaluating their biological activities. For example, El-Sawy et al. (2013) synthesized a series of compounds, which upon reaction with urea and related compounds, produced pyrimidine derivatives with significant antimicrobial and anticancer activities (El-Sawy et al., 2013).
Stereodivergent Synthesis
Morgen et al. (2010) reported on the stereoselective synthesis of tetrahydropyrimidinones, demonstrating the versatility of urea-type substrates in producing pyrimidine derivatives with high yield and selectivity. This underscores the potential of these compounds in creating diverse molecular structures (Morgen et al., 2010).
Pharmacological Evaluation
There's also interest in evaluating the pharmacological properties of these compounds. Gejalakshmi and Harikrishnan (2018) studied the antioxidant and anti-inflammatory activities of dihydropyrimidin-2(1H)-one derivatives, finding significant biological activity, which highlights the therapeutic potential of these compounds (Gejalakshmi & Harikrishnan, 2018).
Antibacterial Properties
Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds with a sulfonamido moiety, showing promising antibacterial properties. This indicates the utility of these compounds in developing new antibacterial agents (Azab et al., 2013).
特性
IUPAC Name |
1-cycloheptyl-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c19-14(18-13-5-3-1-2-4-6-13)17-8-7-12-9-15-11-16-10-12/h9-11,13H,1-8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMNJMZQICQUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

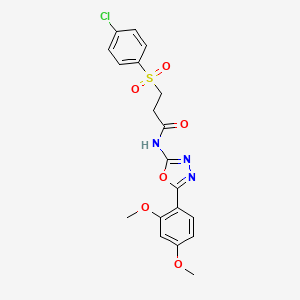
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)
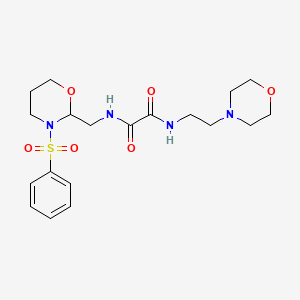
![N-([1,1'-biphenyl]-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2596427.png)
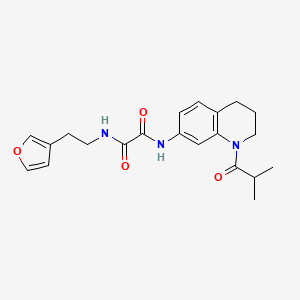
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2596432.png)
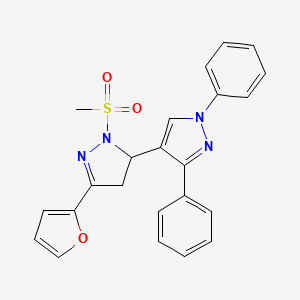
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)
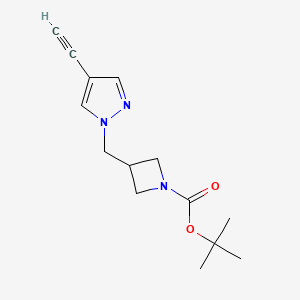
![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)
